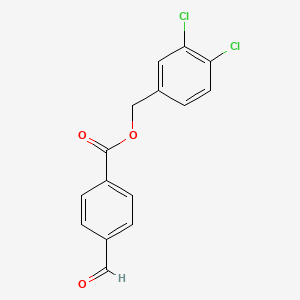
3,4-dichlorobenzyl 4-formylbenzoate
Vue d'ensemble
Description
3,4-dichlorobenzyl 4-formylbenzoate, also known as DCBFB, is an organic compound that belongs to the family of aromatic esters. It is a white crystalline solid with a molecular weight of 319.15 g/mol. DCBFB has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3,4-dichlorobenzyl 4-formylbenzoate is not fully understood. However, it has been suggested that 3,4-dichlorobenzyl 4-formylbenzoate acts by inhibiting the growth and proliferation of bacterial and fungal cells. It may also induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
3,4-dichlorobenzyl 4-formylbenzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in neurotransmitter signaling. 3,4-dichlorobenzyl 4-formylbenzoate has also been found to induce DNA damage and oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dichlorobenzyl 4-formylbenzoate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, 3,4-dichlorobenzyl 4-formylbenzoate has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on 3,4-dichlorobenzyl 4-formylbenzoate. One potential area of study is the development of new derivatives of 3,4-dichlorobenzyl 4-formylbenzoate with enhanced therapeutic properties. Another area of research is the investigation of the mechanism of action of 3,4-dichlorobenzyl 4-formylbenzoate and its potential interactions with other compounds. Additionally, the use of 3,4-dichlorobenzyl 4-formylbenzoate as a potential antimicrobial agent in food and agriculture industries could also be explored.
Applications De Recherche Scientifique
3,4-dichlorobenzyl 4-formylbenzoate has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antibacterial, antifungal, and antitumor properties. 3,4-dichlorobenzyl 4-formylbenzoate has been used as a precursor for the synthesis of other organic compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
(3,4-dichlorophenyl)methyl 4-formylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c16-13-6-3-11(7-14(13)17)9-20-15(19)12-4-1-10(8-18)2-5-12/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOGYWNATMCKOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)OCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorobenzyl 4-formylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-adamantyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4141504.png)

![ethyl 2-[(3-methoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4141529.png)
![2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-phenylacetamide hydrochloride](/img/structure/B4141538.png)
![N-[(2-{4-[(cyclohexylcarbonyl)amino]benzoyl}hydrazino)carbonothioyl]-2-methoxybenzamide](/img/structure/B4141540.png)
methanol](/img/structure/B4141545.png)
![N-benzyl-2-{[({4-ethyl-5-[(2-furoylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4141546.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4141550.png)
![ethyl 6-methyl-4-(2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4141554.png)
![2-(1,3-benzodioxol-5-ylmethyl)-7-bromo-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141569.png)
![N-(5-{[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide](/img/structure/B4141582.png)
![{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4141588.png)

![4-bromo-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4141595.png)